

# An In-depth Technical Guide to the Synthesis of Dasatinib N-oxide

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## Compound of Interest

Compound Name: **Dasatinib N-oxide**

Cat. No.: **B1669835**

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This technical guide provides a comprehensive overview of the synthesis of **Dasatinib N-oxide**, a primary metabolite and potential impurity of the tyrosine kinase inhibitor Dasatinib. Given that **Dasatinib N-oxide** is most commonly formed through metabolic processes or as an unintended byproduct, this document outlines a logical and practical synthetic route for its deliberate preparation in a laboratory setting, which is essential for obtaining analytical standards for toxicological studies and impurity profiling.

## Overview and Synthesis Strategy

**Dasatinib N-oxide** is the product of oxidation at the tertiary amine of the piperazine ring of the parent drug, Dasatinib.<sup>[1]</sup> In humans, this conversion can be catalyzed by Flavin-containing monooxygenase.<sup>[2]</sup> It is also recognized as a process-related impurity that can form during the manufacturing or storage of Dasatinib, particularly in the presence of oxidizing agents or solvents with micro-oxidic properties.<sup>[1][3]</sup>

The most direct and logical laboratory synthesis route is the post-synthesis oxidation of Dasatinib. This strategy involves preparing the parent Dasatinib molecule first, followed by a selective oxidation step targeting the most nucleophilic nitrogen atom on the piperazine moiety.

## Precursors and Intermediates for Dasatinib Synthesis

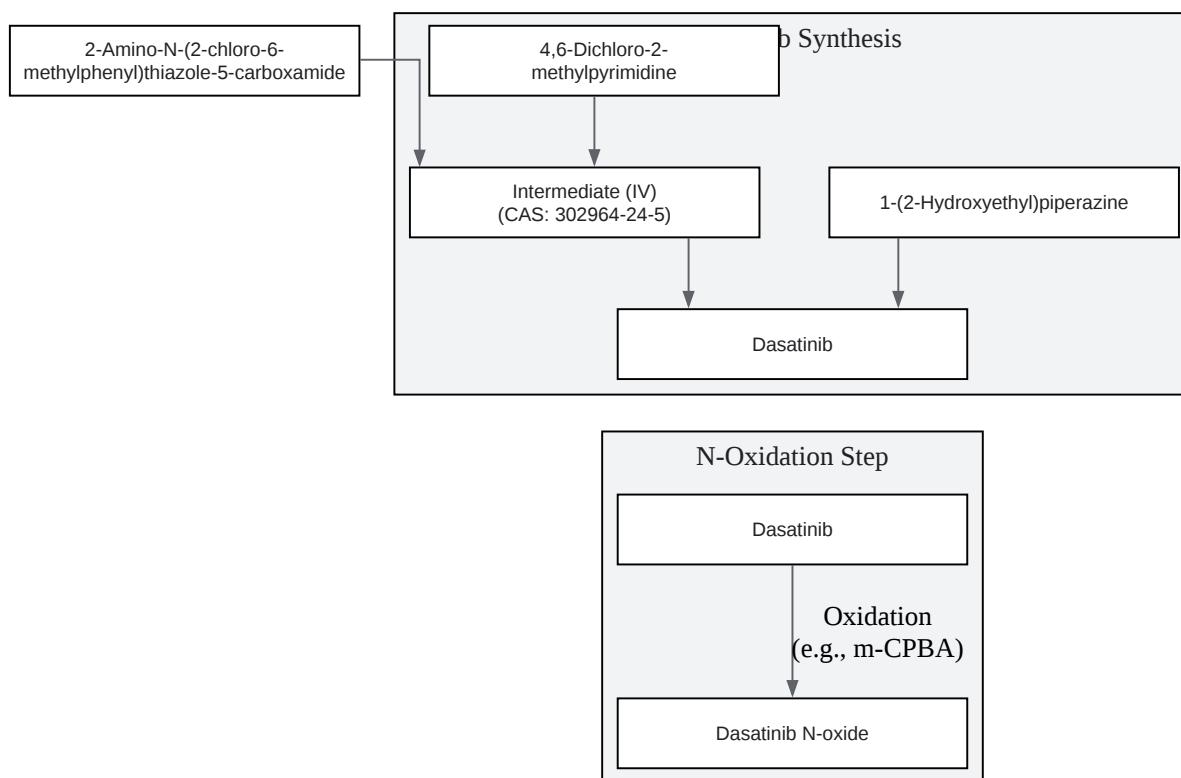
The synthesis of the immediate precursor, Dasatinib, is a multi-step process involving several key intermediates. Understanding the synthesis of the parent drug is critical for controlling purity and potential side reactions. A common and efficient synthetic pathway relies on the coupling of a thiazole carboxamide core with a pyrimidine derivative, followed by the introduction of the hydroxyethyl piperazine side chain.[\[4\]](#)

The table below summarizes the essential precursors for a representative synthesis of Dasatinib.

Compound Name	Role	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide	Core Building Block	302964-08-5	C <sub>11</sub> H <sub>10</sub> ClN <sub>3</sub> OS	267.73
4,6-Dichloro-2-methylpyrimidine	Pyrimidine Moiety	1780-31-0	C <sub>5</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>2</sub>	163.01
N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide	Key Intermediate	302964-24-5	C <sub>16</sub> H <sub>12</sub> Cl <sub>2</sub> N <sub>6</sub> OS	423.28
1-(2-Hydroxyethyl)piperazine	Side Chain	103-76-4	C <sub>6</sub> H <sub>14</sub> N <sub>2</sub> O	130.19
Dasatinib	Immediate Precursor	302962-49-8	C <sub>22</sub> H <sub>26</sub> CIN <sub>7</sub> O <sub>2</sub> S	488.00

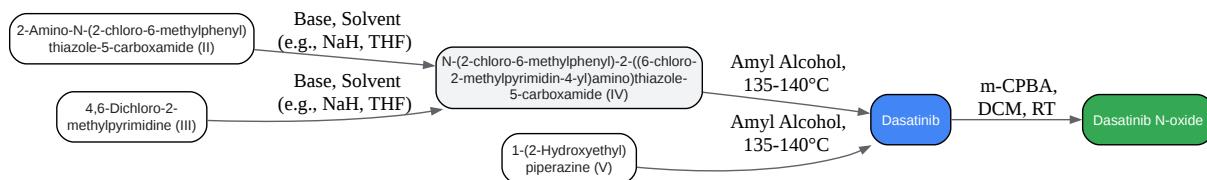
## Proposed Synthesis of Dasatinib N-oxide

The synthesis of **Dasatinib N-oxide** is achieved by the direct oxidation of Dasatinib. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are effective for the N-oxidation of tertiary amines and are suitable for this transformation.<sup>[5][6]</sup> The reaction is generally clean and selective for the tertiary amine of the piperazine ring.



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Caption: Overall workflow from Dasatinib precursors to **Dasatinib N-oxide**.



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Caption: Proposed reaction scheme for the synthesis of **Dasatinib N-oxide**.

## Experimental Protocols

The following protocols are representative methods and may require optimization for scale, purity, and yield.

This protocol is adapted from established patent literature for the synthesis of Dasatinib.<sup>[4]</sup>

- Step A: Synthesis of Intermediate (IV)
  - To a suitable reaction flask, add 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide (II) and a solvent such as tetrahydrofuran (THF).
  - Add a base (e.g., sodium tertiary butoxide or triethylamine) and stir the mixture at 25-30°C.
  - Add 4,6-Dichloro-2-methyl pyrimidine (III) to the reaction mass.
  - Stir the reaction for 2-3 hours at 25-30°C.
  - Monitor the reaction to completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
  - Upon completion, cool the reaction mass and adjust the pH to 1.0-1.5 with 2N aqueous HCl to precipitate the product.

- Filter the solid, wash with water, and dry under vacuum to yield N-(2-chloro-6-methylphenyl)-2-[6-chloro-2-methyl-4-pyrimidinyl] amino]-5-thiazolecarboxamide (IV).
- Step B: Synthesis of Dasatinib
  - Charge the intermediate (IV) into a reaction flask containing amyl alcohol.
  - Raise the temperature to 135-140°C.
  - Add a solution of 1-(2-Hydroxy)ethylpiperazine (V) in amyl alcohol.
  - Stir the reaction mass for 4-5 hours at 135-140°C.
  - After reaction completion (monitored by HPLC), gradually cool the mixture to 25-30°C to allow for crystallization.
  - Filter the resulting solid, wash with a suitable solvent (e.g., methanol), and dry under vacuum at 60-65°C to yield crude Dasatinib.
  - The crude product can be further purified by recrystallization from a solvent like methanol to achieve high purity.

This protocol is a general method adapted for the N-oxidation of a piperazine-containing molecule using m-CPBA.[\[6\]](#)

- Reaction Setup:
  - Dissolve Dasatinib (1.0 equivalent) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer. The volume should be sufficient to fully dissolve the starting material (e.g., 20-30 mL per gram of Dasatinib).
  - Cool the solution to 0°C using an ice-water bath.
- Addition of Oxidant:
  - In a separate flask, dissolve m-CPBA (approx. 1.1-1.2 equivalents) in a minimal amount of DCM.

- Add the m-CPBA solution dropwise to the cooled Dasatinib solution over 20-30 minutes. A slight exotherm may be observed.
- Reaction:
  - After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
  - Stir the reaction for 2-4 hours. Monitor the progress by TLC or LC-MS to confirm the consumption of Dasatinib and the formation of the more polar N-oxide product.
- Work-up and Purification:
  - Upon completion, quench the excess m-CPBA by adding an aqueous solution of a reducing agent, such as 10% sodium thiosulfate or sodium sulfite. Stir for 15-20 minutes.
  - Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine.
  - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude **Dasatinib N-oxide**.
  - The crude product can be purified by silica gel column chromatography using a gradient elution system (e.g., dichloromethane/methanol) to isolate the pure N-oxide.

## Quantitative Data and Characterization

While specific reaction yields for the proposed synthesis are not published, the N-oxidation of tertiary amines with m-CPBA is generally efficient. The primary analytical challenge is often the separation of the N-oxide from the parent drug. As an impurity, **Dasatinib N-oxide** has been observed at levels up to 0.1% in certain preparations of Dasatinib solvates.[\[3\]](#)

Compound	Parameter	Value
Dasatinib N-oxide	CAS Number	910297-52-8
Molecular Formula	C <sub>22</sub> H <sub>26</sub> CIN <sub>7</sub> O <sub>3</sub> S	
Molecular Weight	504.00 g/mol	
Appearance	Crystalline solid (predicted)	
Observed Impurity Level	~0.03% - 0.1% in some Dasatinib solvates[3]	
Conversion in Hemolyzed Plasma	< 3.8% (using ACN for extraction)[7]	

Characterization: The successful synthesis of **Dasatinib N-oxide** should be confirmed using standard analytical techniques:

- Mass Spectrometry (MS): Expect to observe the [M+H]<sup>+</sup> ion at m/z ≈ 504.15, corresponding to the addition of one oxygen atom to Dasatinib.
- NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C): Protons and carbons on the piperazine ring adjacent to the newly formed N-oxide will exhibit a downfield chemical shift compared to the parent Dasatinib.
- HPLC: The N-oxide will be more polar and thus have a shorter retention time than Dasatinib on a reverse-phase column.

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